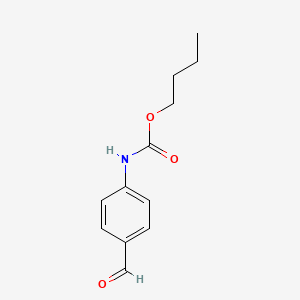
Butyl (4-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a butyl group attached to a carbamate moiety, which is further connected to a 4-formylphenyl group. This structure imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl (4-formylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-formylphenyl isocyanate with butanol under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carbamate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxyphenyl butyl carbamate.
Reduction: 4-hydroxymethylphenyl butyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl (4-formylphenyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate moiety can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the formyl group can participate in various redox reactions, altering the compound’s reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-formylbenzyl)carbamate: Similar structure but with a tert-butyl group instead of a butyl group.
Carbamic acid tert-butyl ester: A simpler carbamate with a tert-butyl group and no aromatic ring.
Uniqueness
Butyl (4-formylphenyl)carbamate is unique due to its combination of a butyl group, a carbamate moiety, and a 4-formylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
81263-46-9 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
butyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
Clave InChI |
XEQSSVASDFEDAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
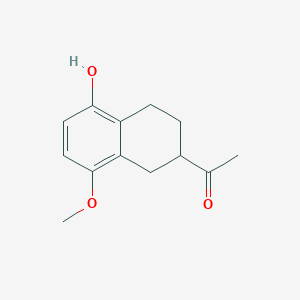

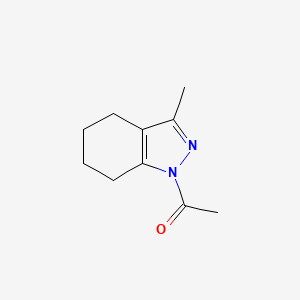


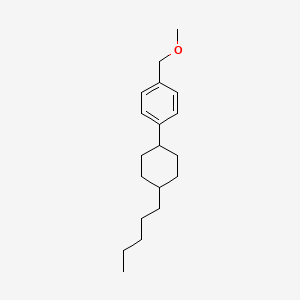
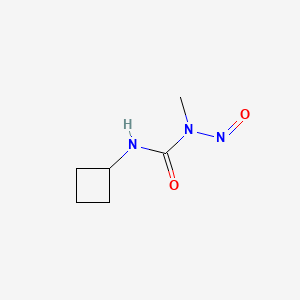
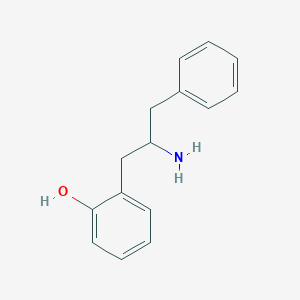
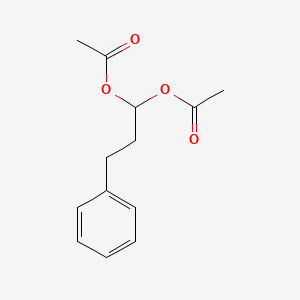
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
